
BAY-826
概要
説明
作用機序
BAY-826は、受容体タンパク質チロシンキナーゼTIE-2を阻害することで効果を発揮します . TIE-2は血管新生に関与し、血管新生とは、既存の血管から新しい血管が形成されるプロセスです。 TIE-2を阻害することで、this compoundは血管新生を阻害でき、これは腫瘍の成長と拡散において重要なプロセスです . This compoundの分子標的には、TIE-2、TIE-1、DDR1、DDR2、およびセリン/スレオニンタンパク質キナーゼ10(LOK)が含まれます .
類似の化合物との比較
This compoundは、TIE-2阻害剤としての高い選択性と効力においてユニークです . 類似の化合物には、レバスチニブなどの他のTIE-2阻害剤が含まれ、これはTIE-2を標的とするが、選択性と効力のプロファイルが異なります . 他の類似の化合物には、TIE-1、DDR1、DDR2、およびLOK阻害剤が含まれます .
類似の化合物のリスト:- レバスチニブ
- TIE-1阻害剤
- DDR1阻害剤
- DDR2阻害剤
- LOK阻害剤
This compoundは、TIE-2に対する高い選択性とマウスグリア腫モデルにおける生体内での有効性の証明により、際立っています .
生化学分析
Biochemical Properties
BAY-826 has been shown to inhibit Tie2 autophosphorylation in human umbilical vein endothelial cells (HUVECs), with an IC50 value of 1.3 nM . This indicates that this compound interacts with the Tie2 enzyme, a receptor tyrosine kinase involved in angiogenesis and vascular stability .
Cellular Effects
In cellular studies, this compound has been shown to reduce colony formation in various mouse glioma cell lines when used in combination with radiation . This suggests that this compound can influence cell function by affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Tie2 kinase activity. By inhibiting the autophosphorylation of Tie2, this compound disrupts the signaling pathways regulated by this kinase, potentially leading to reduced angiogenesis and tumor growth .
Dosage Effects in Animal Models
In animal models, a single oral dose of this compound at 100, 50, or 25 mg/kg effectively inhibits ang-1-induced autophosphorylation of Tie2 in mouse lungs . This suggests that the effects of this compound can vary with different dosages, and higher doses may lead to more pronounced inhibition of Tie2 activity .
準備方法
合成経路と反応条件: BAY-826の合成には、3-シアノ-5-(ペンタフルオロ-λ6-スルファニル)安息香酸と2,4-ジメチル-5-[6-(ピリジン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール-1-イル]アニリンとの形式的縮合が含まれます . 反応条件は通常、縮合反応を促進するために適切な溶媒と触媒の使用が含まれます。 温度や時間などの反応条件の具体的な詳細は、文献では容易に入手できません。
工業的生産方法: this compoundの工業的生産方法は、十分に文書化されていません。 合成は、ラボでの合成で使用されているものと同様の反応条件を使用してスケールアップされる可能性があり、収率と純度の最適化が行われます。
化学反応の分析
反応の種類: BAY-826は、シアノ基やペンタフルオロ-λ6-スルファニル基などの反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件: This compoundの合成で使用される一般的な試薬には、3-シアノ-5-(ペンタフルオロ-λ6-スルファニル)安息香酸と2,4-ジメチル-5-[6-(ピリジン-3-イル)-1H-イミダゾ[1,2-b]ピラゾール-1-イル]アニリンが含まれます . 反応条件は通常、縮合反応を促進するために適切な溶媒と触媒の使用が含まれます。
主な生成物: This compoundの合成から生成される主な生成物は、化合物自体であるthis compoundであり、これは強力なTIE-2阻害剤です .
科学研究アプリケーション
This compoundは、化学、生物学、医学、産業の分野において、特にいくつかの科学研究アプリケーションを持っています . 化学では、受容体タンパク質チロシンキナーゼの阻害を研究するためのツール化合物として使用されます。 生物学では、this compoundは、さまざまな細胞プロセスにおけるTIE-2の役割を研究するために使用されます。 医学では、新生物の増殖を阻害する抗腫瘍剤として、潜在的な可能性を示しています . 産業では、this compoundは、TIE-2を標的とする新しい治療薬の開発に使用できます。
科学的研究の応用
In Vivo Studies
BAY-826 has been tested extensively in murine glioma models, demonstrating significant anti-tumor effects. In studies involving various glioma cell lines (e.g., SMA-497, SMA-560), treatment with this compound resulted in:
- Improved Tumor Control : Inhibition of TIE-2 led to decreased tumor growth and prolonged survival in certain models .
- Enhanced Immune Response : The treatment was associated with increased leukocyte infiltration into tumors, indicating an enhanced immune response against tumor cells .
Combination Therapies
This compound has also been evaluated in combination with other treatments. For instance, when used alongside irradiation in specific glioma models, it showed synergistic effects that further improved survival outcomes .
Selectivity and Safety Profile
This compound exhibits high selectivity for TIE-2 over other angiogenic kinases such as VEGFR (vascular endothelial growth factor receptor), FGFR (fibroblast growth factor receptor), and PDGFR (platelet-derived growth factor receptor) at therapeutic concentrations. This selectivity minimizes off-target effects and enhances its therapeutic potential .
Case Studies and Research Findings
類似化合物との比較
BAY-826 is unique in its high selectivity and potency as a TIE-2 inhibitor . Similar compounds include other TIE-2 inhibitors such as rebastinib, which also targets TIE-2 but has different selectivity and potency profiles . Other similar compounds include TIE-1, DDR1, DDR2, and LOK inhibitors .
List of Similar Compounds:- Rebastinib
- TIE-1 inhibitors
- DDR1 inhibitors
- DDR2 inhibitors
- LOK inhibitors
This compound stands out due to its high selectivity for TIE-2 and its demonstrated in vivo efficacy in murine glioma models .
生物活性
BAY-826 is a novel and potent inhibitor of the receptor tyrosine kinase TIE-2, which plays a critical role in angiogenesis and vascular stability. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of glioblastoma multiforme (GBM), a highly aggressive brain tumor characterized by complex angiogenic processes. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical models, and relevant case studies.
This compound selectively inhibits TIE-2 with an IC50 value of 1.3 nM, demonstrating high potency against TIE-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) and other cell types . The inhibition of TIE-2 disrupts the angiopoietin-TIE signaling axis, which is crucial for endothelial cell survival and vascular integrity. By blocking this pathway, this compound reduces tumor-associated angiogenesis, potentially leading to decreased tumor growth and improved survival outcomes in cancer models.
In Vivo Studies
Research has shown that this compound exhibits significant antitumor activity in various glioma models. In a study involving syngeneic mouse glioma models (SMA-497, SMA-540, SMA-560), this compound treatment resulted in:
- Inhibition of TIE-2 Phosphorylation : Demonstrated by reduced phosphorylation levels in glioma cells and lung extracts from treated mice .
- Survival Benefits : A notable survival advantage was observed in the SMA-560 model when treated with this compound alone or in combination with irradiation, although results varied across different models .
- Tumor Microenvironment Modulation : Treatment led to decreased vessel densities and increased leukocyte infiltration, indicating an alteration in the tumor microenvironment that may enhance immune response against tumors .
Summary of Key Findings
Model | Treatment | Survival Benefit | Notes |
---|---|---|---|
SMA-497 | This compound | No significant | Co-treatment with irradiation ineffective |
SMA-540 | This compound | Trend towards improvement | Moderate efficacy observed |
SMA-560 | This compound + Irradiation | Significant | Synergistic effect noted |
Case Studies
A detailed examination of case studies reveals the translational potential of this compound:
-
Case Study: Glioblastoma Treatment
In a preclinical study published in Neurochemistry International, this compound was administered to mice with established gliomas. Results indicated prolonged survival rates compared to control groups, suggesting effective tumor control through TIE-2 inhibition . -
Combination Therapy Exploration
Another study investigated the efficacy of combining this compound with standard therapies such as radiotherapy. While some models showed improved outcomes, others did not exhibit significant benefits, highlighting the complexity of treatment responses based on tumor microenvironment characteristics .
特性
IUPAC Name |
3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASHPJAIUOWCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。